Product packaging for 3-(3-Methyl-butoxy)-9H-beta-carboline(Cat. No.:)

3-(3-Methyl-butoxy)-9H-beta-carboline

Cat. No.: B10842367
M. Wt: 254.33 g/mol
InChI Key: LGSILYYIMNHYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methyl-butoxy)-9H-beta-carboline is a synthetically modified β-carboline alkaloid derivative designed for advanced pharmacological and oncological research. This compound features a strategic 3-methyl-butoxy substitution at the 7-position of the pyrido[3,4-b]indole ring system, a modification known to enhance solubility and bioavailability while reducing non-target neurotoxicity compared to simpler β-carboline analogs . Researchers value this derivative primarily for its potent antiproliferative activity against a range of cancer cell lines. The compound's proposed mechanism of action involves the interaction with DNA and inhibition of topoisomerase I, leading to the activation of apoptotic pathways in malignant cells . Structure-activity relationship (SAR) studies indicate that alkoxy substitutions like the 3-methyl-butoxy group are crucial for maximizing these anticancer properties while maintaining favorable physicochemical characteristics . Beyond oncology applications, β-carboline derivatives are investigated for their potential neuroactive properties, including interactions with monoamine oxidase (MAO) enzymes and various kinase signaling pathways relevant to neurodegenerative conditions . The specific substitution pattern of this compound makes it a valuable chemical tool for probing structure-activity relationships and optimizing lead compounds in drug discovery research. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this compound using appropriate safety protocols in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O B10842367 3-(3-Methyl-butoxy)-9H-beta-carboline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3-(3-methylbutoxy)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H18N2O/c1-11(2)7-8-19-16-9-13-12-5-3-4-6-14(12)18-15(13)10-17-16/h3-6,9-11,18H,7-8H2,1-2H3

InChI Key

LGSILYYIMNHYCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of 3 3 Methyl Butoxy 9h Beta Carboline Analogs

Established Synthetic Pathways for Beta-Carboline Core

The construction of the tricyclic β-carboline core is a cornerstone of synthesizing this class of compounds. Several powerful reactions have been refined over the years to provide efficient access to this privileged scaffold.

The Pictet-Spengler reaction stands as the most prominent and widely utilized method for the synthesis of the tetrahydro-β-carboline skeleton, which can be subsequently aromatized to the β-carboline. beilstein-journals.org This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization onto the indole (B1671886) ring.

The general mechanism proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. The electron-rich indole nucleus then attacks this iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and proton loss yield the tetrahydro-β-carboline product. A variety of acids, including protic acids like hydrochloric acid and trifluoroacetic acid, as well as Lewis acids, can be employed as catalysts. wikipedia.org

Numerous variants of the Pictet-Spengler reaction have been developed to enhance its efficiency, stereoselectivity, and substrate scope. These include the use of milder reaction conditions, alternative catalysts, and solid-phase synthesis approaches. For instance, the reaction has been shown to proceed in aprotic media, sometimes even without an acid catalyst, leading to improved yields in certain cases. Asymmetric Pictet-Spengler reactions, employing chiral auxiliaries or catalysts, have also been extensively explored to produce enantioenriched β-carboline derivatives.

Beyond the Pictet-Spengler reaction, a diverse array of other cyclization and annulation strategies have been successfully employed for the synthesis of the β-carboline core. These methods often provide access to unique substitution patterns that may be challenging to achieve through the classical route.

One notable approach is the Bischler-Napieralski reaction , which involves the cyclization of N-acyl-tryptamine derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride, to form 3,4-dihydro-β-carbolines. These intermediates can then be oxidized to the fully aromatic β-carboline.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for β-carboline synthesis. For example, intramolecular Heck reactions of appropriately substituted indole derivatives can forge the C-ring of the β-carboline system. ljmu.ac.uk Similarly, palladium-catalyzed C-H activation and annulation strategies have been developed to construct the pyridine (B92270) ring onto the indole scaffold.

Other notable methods include aza-Wittig/electrocyclic ring closures , gold(III)-catalyzed cycloisomerizations , and inverse electron demand Diels-Alder reactions . ljmu.ac.uk These diverse strategies underscore the ongoing innovation in the field of heterocyclic chemistry and provide a rich toolbox for the synthesis of complex β-carboline structures.

Strategies for 3-Substituted Beta-Carboline Synthesis

The introduction of substituents at the 3-position of the β-carboline ring is crucial for modulating the biological activity of these compounds. Several strategies can be employed to achieve this, either by utilizing a substituted starting material in the core synthesis or by functionalizing a pre-formed β-carboline.

A common approach involves the use of α-amino acids or their derivatives in the Pictet-Spengler reaction. For example, the reaction of tryptophan or its esters with aldehydes leads to the formation of tetrahydro-β-carboline-3-carboxylic acid derivatives. analis.com.mynih.gov The carboxylic acid group at the 3-position can then serve as a versatile handle for further chemical modifications. For instance, it can be converted to esters, amides, or reduced to a hydroxymethyl group.

The synthesis of 3-(3-Methyl-butoxy)-9H-beta-carboline would likely proceed from a 3-hydroxy-β-carboline precursor. While direct synthesis of 3-hydroxy-β-carbolines can be challenging, a plausible route involves the synthesis of β-carboline-3-carboxylic acid, followed by its reduction to 3-hydroxymethyl-β-carboline. The resulting alcohol can then be etherified to introduce the 3-methyl-butoxy group. Standard etherification conditions, such as the Williamson ether synthesis involving the reaction of the corresponding alkoxide with 1-bromo-3-methylbutane, could be employed. wikipedia.orgmdpi.comlumenlearning.comutahtech.eduorganic-chemistry.org Alternatively, the Mitsunobu reaction offers a mild and efficient method for the etherification of alcohols with inversion of stereochemistry, if applicable. wikipedia.orgnih.govorganic-chemistry.orgscribd.com

Another strategy involves the direct introduction of a functional group at the 3-position of a pre-formed β-carboline. This can be achieved through various transformations, such as electrophilic substitution reactions, although regioselectivity can be a challenge.

Advanced Synthetic Techniques for this compound and Its Derivatives

In recent years, advanced synthetic techniques have been increasingly applied to the synthesis of heterocyclic compounds, offering advantages in terms of efficiency, sustainability, and access to novel chemical space.

Electrochemical methods provide a green and powerful alternative to traditional chemical reagents for oxidation and reduction reactions in organic synthesis. In the context of β-carboline synthesis, electrochemistry can be utilized for the aromatization of tetrahydro-β-carbolines to β-carbolines, avoiding the need for stoichiometric oxidants. Furthermore, electrochemical methods have been developed for the modification of the β-carboline scaffold itself. While specific electrochemical methods for the direct synthesis of this compound have not been reported, the principles of electrosynthesis could potentially be applied to key steps, such as the oxidation of a 3,4-dihydro-β-carboline intermediate or the modification of a functional group at the 3-position.

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient synthetic tool. mdpi.com Ball milling is a common mechanochemical technique that can promote reactions in the absence of solvent or with minimal solvent, reducing waste and often accelerating reaction times. mdpi.com

While the application of mechanochemistry to the synthesis of this compound has not been specifically documented, the Pictet-Spengler reaction has been successfully performed under mechanochemical conditions. This suggests that the core tetrahydro-β-carboline scaffold could be constructed using this solvent-free approach. A recent study demonstrated the mechanochemical synthesis of a trisubstituted β-carboline derivative, highlighting the potential of this technique for the final derivatization step as well. mdpi.com The solid-state nature of mechanochemical reactions could offer advantages in terms of yield, purity, and environmental impact for the synthesis of β-carboline analogs.

Derivatization Strategies for Enhancing Research Utility

The functionalization of the 3-(3-Methyl-butoxy)-9H-β-carboline core is a key strategy to generate a diverse library of compounds for research purposes. Modifications are strategically introduced to probe structure-activity relationships and to develop molecules with tailored properties. The primary sites for derivatization are the butoxy side chain at the 3-position and the indole nitrogen at the 9-position.

Modifications at the 3-Position (Butoxy Side Chain Variants)

The 3-alkoxy substituent is a common feature in many biologically active β-carbolines. The synthesis of these compounds often starts from a precursor such as 3-hydroxy-β-carboline, which can be prepared from tryptophan derivatives. The Williamson ether synthesis is a classical and widely employed method to introduce various alkoxy chains at this position. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form an alkoxide intermediate, which is then reacted with an appropriate alkyl halide.

To generate variants of the 3-(3-methyl-butoxy) side chain, a range of structurally diverse alkyl halides can be utilized. This allows for the systematic investigation of the impact of chain length, branching, and the presence of terminal functional groups on the molecule's properties. For instance, replacing the 3-methyl-butyl group with shorter, longer, or more complex branched alkyl chains can significantly alter the lipophilicity and steric profile of the resulting analog.

Starting MaterialReagentBaseSolventProduct
3-Hydroxy-9H-β-carboline1-Bromo-3-methylbutaneNaHDMF3-(3-Methyl-butoxy)-9H-β-carboline
3-Hydroxy-9H-β-carboline1-BromobutaneK₂CO₃Acetone3-Butoxy-9H-β-carboline
3-Hydroxy-9H-β-carboline1-Bromo-2-methylpropaneNaHTHF3-(2-Methyl-propoxy)-9H-β-carboline

Table 1: Examples of Williamson Ether Synthesis for 3-Alkoxy-β-carboline Analogs

Modifications at the 9-Position (Indole Nitrogen)

The indole nitrogen (N-9) of the β-carboline ring system is another critical position for derivatization. Modification at this site can influence the molecule's planarity, electronic properties, and ability to participate in hydrogen bonding. N-alkylation and N-arylation are the most common strategies employed.

N-Alkylation: The introduction of alkyl groups at the 9-position is typically achieved by treating the parent β-carboline with an alkyl halide in the presence of a base. nih.gov Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A variety of alkylating agents, such as methyl iodide, benzyl bromide, and substituted benzyl halides, can be used to introduce diverse functionalities.

N-Arylation: For the introduction of aryl or heteroaryl substituents at the 9-position, transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, are frequently utilized. The Ullmann reaction typically involves the coupling of the N-9 proton of the β-carboline with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

β-Carboline SubstrateReagentCatalyst/BaseSolventProduct
3-(3-Methyl-butoxy)-9H-β-carbolineMethyl iodideNaHDMF3-(3-Methyl-butoxy)-9-methyl-9H-β-carboline
3-(3-Methyl-butoxy)-9H-β-carbolineBenzyl bromideK₂CO₃Acetonitrile9-Benzyl-3-(3-methyl-butoxy)-9H-β-carboline
3-(3-Methyl-butoxy)-9H-β-carbolineIodobenzeneCuI / L-proline, K₂CO₃DMSO3-(3-Methyl-butoxy)-9-phenyl-9H-β-carboline

Table 2: Representative Derivatization Reactions at the 9-Position

Dimerization and Hybrid Molecule Construction

To explore new chemical space and investigate the effects of multivalency, dimerization and the construction of hybrid molecules have emerged as powerful strategies.

Dimerization: Symmetrical or unsymmetrical dimers of 3-alkoxy-β-carbolines can be synthesized by linking two monomeric units through a flexible or rigid linker. The point of attachment can be varied, but linkage through the 9-position is a common approach. This involves the reaction of a 3-alkoxy-β-carboline with a dihaloalkane in the presence of a base, leading to the formation of a bis-β-carboline. The length and nature of the linker can be systematically varied to control the distance and relative orientation of the two β-carboline units.

Hybrid Molecule Construction: This strategy involves covalently linking the 3-alkoxy-β-carboline scaffold to another distinct pharmacophore or molecular entity to create a new hybrid molecule with potentially synergistic or novel properties. The linkage can be achieved through various chemical transformations, such as amide bond formation, click chemistry, or ether synthesis, depending on the functional groups present on both parent molecules. For example, a β-carboline-3-carboxylic acid derivative can be coupled with an amine-containing molecule to form an amide-linked hybrid. This approach allows for the combination of the properties of the β-carboline with those of other well-established molecular scaffolds.

StrategyReactant 1Reactant 2Coupling MethodProduct Type
Dimerization3-(3-Methyl-butoxy)-9H-β-carboline1,4-DibromobutaneN-alkylationSymmetrical bis-β-carboline
Hybridization3-Carboxy-9H-β-carbolineBenzofuran-amineAmide couplingβ-carboline-benzofuran hybrid
Hybridization9-(Azidopropyl)-3-(3-methyl-butoxy)-9H-β-carbolineAlkyne-functionalized moleculeClick ChemistryTriazole-linked hybrid molecule

Table 3: Strategies for Dimerization and Hybrid Molecule Construction

Iii. Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of 3-(3-Methyl-butoxy)-9H-beta-carboline. These techniques provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecule's connectivity and substitution pattern.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would exhibit signals in the aromatic region (δ 100-150 ppm), while the carbons of the alkoxy side chain would appear at higher field. nih.govcsic.es The specific chemical shifts would be influenced by the electron-donating nature of the 3-methyl-butoxy group.

A detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the β-carboline core and the 3-methyl-butoxy substituent.

Mass Spectrometry (ESI-MS) for Structural Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for confirming the molecular weight of polar compounds like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Based on the molecular formula of this compound (C₁₆H₁₈N₂O), the expected exact mass of the protonated molecule would be calculated. Observation of this ion with high mass accuracy using a high-resolution mass spectrometer would provide strong evidence for the elemental composition and molecular weight of the compound. nih.gov

Further fragmentation analysis (MS/MS) could be performed to gain additional structural information. Characteristic fragmentation patterns of the β-carboline ring system and the loss of the 3-methyl-butoxy side chain would be expected, providing further confirmation of the proposed structure. csic.es

X-ray Crystallography for Absolute Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the β-carboline ring system and the conformation of the flexible 3-methyl-butoxy side chain. nih.gov It would also provide definitive proof of the substitution pattern on the β-carboline core. The resulting crystal structure would serve as an ultimate reference for confirming the structural assignments made by other spectroscopic methods. The crystallographic data, including unit cell dimensions and space group, would be unique to this specific crystalline form. nih.gov

Spectrophotometric and Fluorometric Analysis for Photophysical Properties

Spectrophotometric (UV-Vis absorption) and fluorometric (emission) analysis are crucial for characterizing the photophysical properties of this compound. The β-carboline scaffold is known to be fluorescent, and its photophysical properties are often sensitive to the nature and position of substituents. nih.govresearchgate.netrsc.org

The UV-Vis absorption spectrum would be expected to show characteristic absorption bands corresponding to the π-π* electronic transitions within the aromatic β-carboline system. The position and intensity of these bands would be influenced by the 3-methyl-butoxy substituent.

V. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Determinants for Biological Activity

The biological profile of 3-(3-Methyl-butoxy)-9H-beta-carboline is rooted in several key structural features that are common to the broader class of β-carboline alkaloids.

The foundational β-carboline scaffold is a tricyclic, planar aromatic system. nih.gov This planarity is a critical determinant of its biological activity, enabling it to intercalate between the base pairs of DNA, a mechanism underlying the cytotoxic effects of many β-carboline derivatives against cancer cells. nih.govmdpi.com Beyond DNA, this rigid structure serves as a versatile pharmacophore that can fit into the binding sites of various proteins, including kinases and receptors. nih.govnih.gov

The biological activity and selectivity of β-carbolines are highly dependent on the pattern of substitution around the ring system. Research has consistently shown that modifications at several key positions are pivotal for modulating biological effects:

Position C-1: Substituents here can significantly influence potency and target selectivity.

Position C-3: This position is critical for tuning the electronic and steric properties of the molecule. The introduction of the 3-methyl-butoxy group in the subject compound is a key structural determinant, imparting significant lipophilicity and conformational flexibility.

Pyridine (B92270) Nitrogen (N-2): Modification at this site, such as quaternization, can dramatically alter biological activity. nih.gov

Indole (B1671886) Nitrogen (N-9): Substitution at the N-9 position is another common strategy to enhance potency and modify physicochemical properties. nih.govnih.gov

In this compound, the two primary determinants of activity are the inherent properties of the β-carboline nucleus and the specific contribution of the C-3 alkoxy substituent. The unsubstituted N-9 position (an indole N-H) also plays a role, offering a hydrogen bond donor capability.

Positional and Substituent Effects on Target Selectivity and Potency

The specific placement and chemical nature of substituents on the β-carboline ring are instrumental in defining the compound's potency and its selectivity for different biological targets.

The C-3 Position: The substituent at the C-3 position is arguably one of the most critical for modulating the activity of β-carbolines. The introduction of a flexible, lipophilic chain like the 3-methyl-butoxy group can facilitate strong interactions within hydrophobic pockets of target proteins. Studies on β-carboline derivatives have shown that flexible alkylamine side chains at the C-3 position can confer potent DNA intercalating abilities. researchgate.net The 3-methyl-butoxy group, an ether, provides a different set of properties. Its size, branching, and lipophilicity are expected to be key factors in its binding affinity.

The N-9 Position: The indole nitrogen (N-9) is another crucial site for modification. While this compound is unsubstituted at this position (N-H), SAR studies on other β-carbolines show that adding substituents here can significantly impact activity. For instance, N-9 methylation has been shown to increase cytotoxic activity in certain dithiocarbamate (B8719985) hybrids. nih.gov Dimerization through the N-9 position has also been explored to create potent antitumor agents. nih.gov The presence of a hydrogen bond donor at N-9 in the subject compound could be critical for anchoring it to specific residues in a protein binding site.

The C-1 Position: Although unsubstituted in this compound, the C-1 position is a major hotspot for derivatization. Introducing substituted aryl groups at C-1 has been a successful strategy for developing potent anticancer agents. mdpi.comnih.gov For example, derivatives with a 3,4,5-trimethoxyphenyl group at C-1 have shown excellent cytotoxicity. nih.gov This indicates that while the C-3 substituent is vital, concurrent modification at C-1 could lead to synergistic effects on potency.

The N-2 Position: The pyridine nitrogen (N-2) is less commonly modified but can have a profound impact. Quaternization of this nitrogen to form β-carbolinium salts, particularly through N-2 benzylation, has been shown to produce some of the most potent antitumor derivatives in certain studies. nih.gov

The following table summarizes the general effects of substituents at various positions on the β-carboline scaffold, providing context for the specific structure of this compound.

PositionType of SubstituentGeneral Effect on Biological ActivityReference
C-1 Aryl groups (e.g., p-tolyl, phenyl)Often crucial for potency; specific substitutions can enhance anticancer activity. mdpi.comnih.gov
N-2 Benzyl groups (forming quaternary salts)Can dramatically increase antitumor potency. nih.gov
C-3 Alkoxy, Tetrazole, Carboxylate, TriazoleCritical for modulating potency and selectivity; lipophilic chains can occupy hydrophobic pockets. researchgate.netnih.gov
C-7 MethoxyOften present in naturally occurring, active β-carbolines like harmine (B1663883). acs.org
N-9 Methyl, Benzyl, or linkage for dimersSubstitution can increase cytotoxicity compared to N-H; allows for dimerization. nih.govnih.gov

Ligand Efficiency and Fragment-Based Design Principles

In modern drug discovery, the principles of fragment-based design and metrics like ligand efficiency (LE) are used to guide the development of potent and drug-like molecules. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): FBDD is an approach that begins by identifying very small molecules, or "fragments," that bind weakly to a biological target. nih.gov These fragments are then optimized—either by growing them to fill more of the binding site or by linking multiple fragments together—to create a high-affinity lead compound. nih.gov The β-carboline nucleus is considered a "privileged scaffold" because it can serve as a highly effective starting fragment for numerous targets. nih.gov

In this context, this compound can be viewed as the result of a fragment evolution process:

Starting Fragment: The core 9H-beta-carboline scaffold.

Fragment Growth: The addition of the 3-methyl-butoxy group at the C-3 position represents a "growing" strategy. This group is designed to extend into a nearby sub-pocket of the target's binding site, likely one with hydrophobic character, thereby increasing binding affinity and selectivity compared to the unsubstituted core.

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the quality of a fragment or hit compound. It measures the binding energy per non-hydrogen atom, effectively normalizing potency by size. nih.gov The formula is:

LE = -RTln(Kd or IC50) / N

Where R is the gas constant, T is the temperature, Kd/IC50 is the binding affinity or inhibitory concentration, and N is the number of heavy (non-hydrogen) atoms. A higher LE value (typically ≥ 0.3) is considered favorable for a starting fragment, as it suggests an efficient binding mode that provides a strong foundation for optimization. nih.gov

While the specific LE for this compound cannot be calculated without experimental binding data, the FBDD approach suggests that its design is rational. The optimization from a simple β-carboline fragment to this derivative would aim to significantly improve potency while maintaining a good LE, ensuring that the added atoms of the 3-methyl-butoxy group contribute efficiently to the binding energy.

FBDD StepConceptual CompoundRationale
1. Initial Fragment 9H-beta-carbolineA rigid, planar scaffold known to bind to various biological targets. Provides a structural anchor.
2. Fragment Growth 3-Hydroxy-9H-beta-carbolineAddition of a small polar group at C-3 to probe for hydrogen bonding interactions.
3. Further Optimization 3-Methoxy-9H-beta-carbolineCapping the hydroxyl group to explore a small hydrophobic pocket.
4. Lead-like Compound This compoundAddition of a larger, flexible lipophilic chain to occupy a deeper hydrophobic pocket, aiming to maximize van der Waals interactions and increase potency.

QSAR Modeling for Activity Prediction and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netbenthamdirect.com For β-carbolines, 2D and 3D-QSAR studies have been instrumental in predicting the activity of new derivatives and guiding their rational design. nih.govresearchgate.net

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. They generate 3D contour maps around an aligned set of molecules, visually representing how different structural properties influence biological activity.

Steric Maps: Indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity.

Electrostatic Maps: Show where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

Hydrophobic and Hydrogen-Bonding Maps: Highlight regions where hydrophobic groups or hydrogen-bond donors/acceptors are preferred.

QSAR Insights for this compound: QSAR studies performed on series of β-carboline derivatives have consistently highlighted the importance of the substituents at positions C-1, C-3, and N-9. nih.gov For anticancer activity, models often reveal that bulky, hydrophobic substituents are favored at certain positions.

A hypothetical QSAR model for a series of 3-alkoxy-β-carbolines would likely show a green steric contour and a yellow (hydrophobic) contour extending from the C-3 position. This would indicate that a larger, lipophilic group like 3-methyl-butoxy is beneficial for activity, as it can favorably occupy a hydrophobic, sterically accommodating pocket in the target protein. The branched nature of the isopentyl group may offer an optimal fit compared to a linear chain of the same size.

The statistical robustness of a QSAR model is critical. Key parameters include:

r² (Correlation Coefficient): A measure of the model's fit to the training data. Values closer to 1.0 are better.

q² or r²cv (Cross-validated r²): A measure of the model's internal predictive ability. A q² > 0.5 is generally considered predictive. nih.gov

pred_r² (External Validation r²): A measure of the model's ability to predict the activity of an external test set of compounds.

The table below presents typical statistical results from a 3D-QSAR study on β-carboline derivatives, illustrating the predictive power of such models.

QSAR Model ParameterDescriptionTypical Value for a Robust ModelReference
Cross-validated correlation coefficient (internal predictivity)> 0.5 nih.gov
Non-cross-validated correlation coefficient (goodness of fit)> 0.8 nih.gov
pred_r² Predictive r² for the external test set> 0.6 researchgate.net
F-test value Fisher test value indicating statistical significanceHigh value benthamdirect.com
Standard Error Standard error of predictionLow value researchgate.net

These models allow researchers to virtually screen and prioritize novel derivatives of this compound for synthesis, focusing on modifications that are predicted to enhance biological activity.

Vi. Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates. For β-carboline derivatives, molecular docking has been widely employed to understand their interactions with various biological targets.

For instance, studies on β-carboline analogs have successfully used molecular docking to investigate their binding to enzymes such as monoamine oxidase A (MAO-A), a key target in the treatment of depression. nih.gov These simulations have revealed that the tricyclic core of the β-carboline scaffold typically engages in hydrophobic interactions within the active site of the protein, while specific substituents can form crucial hydrogen bonds and other interactions that enhance binding affinity. nih.gov In the case of 3-(3-Methyl-butoxy)-9H-beta-carboline, the 3-methyl-butoxy group would be expected to occupy a hydrophobic pocket within the target protein's binding site.

Similarly, molecular docking has been applied to explore the potential of β-carbolines as antimalarial agents by simulating their interactions with enzymes essential for the survival of Plasmodium falciparum. researchgate.netnih.gov Furthermore, the anticancer potential of β-carboline derivatives has been assessed through docking studies with targets like cyclin-dependent kinase 2 (CDK2), providing insights into the structural basis for their activity. nih.gov

Table 1: Examples of Molecular Docking Studies on β-Carboline Derivatives

β-Carboline Derivative ClassProtein TargetKey Findings
Substituted β-carbolinesMonoamine Oxidase A (MAO-A)The β-carboline core forms hydrophobic interactions, while substituents contribute to binding affinity through specific interactions. nih.gov
Tetrahydro-β-carbolinesPlasmodium falciparum enzymesIdentified potential binding modes and interactions crucial for antiplasmodial activity. researchgate.netnih.gov
N-Substituted β-carbolinesCyclin-Dependent Kinase 2 (CDK2)Elucidated the binding interactions responsible for potential anticancer activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, providing valuable information on the conformational changes and stability of the complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can validate the stability of these poses and reveal the flexibility of both the ligand and the protein.

In the context of β-carbolines, MD simulations have been used to assess the stability of their binding to targets like MAO-A. nih.gov These simulations can track the trajectory of the ligand within the binding site, calculate the root-mean-square deviation (RMSD) to evaluate stability, and analyze the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This dynamic view is crucial for confirming that the docked conformation is energetically favorable and stable.

Quantum Chemical Calculations (DFT, HOMO/LUMO) for Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can be used to determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are critical for understanding a molecule's reactivity, stability, and potential for engaging in charge-transfer interactions.

Free Energy Perturbation and Linear Interaction Energy (LIE) Methods

Accurately predicting the binding free energy of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) and Linear Interaction Energy (LIE) are two advanced computational methods used for this purpose.

The LIE method has been successfully applied to a series of β-carboline inhibitors of MAO-A. nih.gov This approach calculates the binding free energy by considering the changes in electrostatic and van der Waals interaction energies as the ligand moves from a solvent environment to the protein's binding site. nih.gov The results from LIE studies on β-carbolines have shown good correlation with experimental binding affinities, validating the method's predictive power for this class of compounds. nih.gov

FEP is another rigorous method for calculating relative binding free energies, often used to predict the effect of small chemical modifications on binding affinity. While direct FEP studies on this compound have not been reported, this technique holds significant promise for the rational design of novel β-carboline analogs with improved therapeutic properties.

Virtual Screening and De Novo Design Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been utilized in the discovery of novel β-carboline-based antimalarial agents. biorxiv.org By docking a virtual library of β-carboline derivatives into the active site of a key parasitic enzyme, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. While specific de novo design studies focusing on this compound are not available, the principles of this approach could be applied to generate new β-carboline scaffolds with optimized interactions within a given protein binding site. This could involve growing a molecule fragment by fragment or linking fragments together to create a novel and potent inhibitor.

Vii. Future Research Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Research Paradigms

While β-carbolines are known for their diverse biological activities, the precise molecular targets for many derivatives, including 3-(3-Methyl-butoxy)-9H-beta-carboline, remain to be fully elucidated. Future research will likely move beyond traditional screening methods to identify and validate novel biological targets.

A significant emerging paradigm is the use of in silico virtual screening against large databases of biological targets. nih.gov This approach has been successfully applied to other β-carboline derivatives to identify potential interactions with targets in pathogens like P. falciparum, the causative agent of malaria. nih.gov Future studies could employ similar computational strategies to screen this compound against a wide array of human enzymes, receptors, and other proteins to generate hypotheses about its mechanism of action.

Furthermore, research into related compounds like 9-Methyl-9H-beta-carboline has highlighted potential applications in neuroscience, particularly concerning the growth and regeneration of dopaminergic neurons, which are implicated in Parkinson's disease. nbinno.com This suggests a promising avenue for investigating whether this compound exhibits similar neuroprotective or neurorestorative properties. Exploring its effects on pathways related to neuroinflammation, oxidative stress, and protein aggregation in models of neurodegenerative diseases could reveal novel therapeutic possibilities.

Table 1: Potential Research Areas for Novel Biological Targets

Research Area Potential Targets/Paradigm Rationale Based on Broader β-Carboline Research
Infectious Diseases Parasitic enzymes (e.g., PfFNR, PfPK7, PfGrx1, PfATP6) In silico screening has identified β-carbolines as potential antimalarial agents. nih.gov
Neurodegenerative Diseases Dopaminergic neuron pathways, neuroinflammation markers Related β-carbolines show potential for promoting neuronal growth and regeneration. nbinno.com
Oncology Kinases, apoptosis-related proteins, cell cycle regulators The β-carboline scaffold is a common feature in compounds with cytotoxic activity against cancer cell lines.

| Agriculture | Fungal enzymes and metabolic pathways | Various β-carboline derivatives exhibit significant fungicidal activity against plant pathogens. mdpi.com |

Development of Advanced Methodologies for Compound Synthesis and Characterization

The advancement of research into this compound and its analogues is contingent upon the availability of efficient and versatile synthetic methods. While traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational for creating the β-carboline core, modern organic synthesis offers numerous opportunities for improvement. ljmu.ac.ukmdpi.com

Future efforts will likely focus on developing scalable total syntheses that allow for the late-stage introduction of diverse substituents. beilstein-journals.orgbeilstein-journals.org Methodologies employing transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) have proven effective for functionalizing the β-carboline scaffold. beilstein-journals.orgbeilstein-journals.orgnih.gov Applying these techniques could facilitate the creation of a library of derivatives based on the this compound structure, enabling comprehensive structure-activity relationship (SAR) studies. For instance, a key triflate intermediate of the β-carboline core could be synthesized, which then allows for the introduction of various side chains through coupling reactions. beilstein-journals.orgbeilstein-journals.org

In addition to synthesis, advanced characterization techniques are crucial. While standard methods like NMR and mass spectrometry are indispensable, future research could benefit from detailed crystallographic studies to provide precise structural information. This data is invaluable for understanding how the compound interacts with biological targets and serves as a critical input for computational modeling.

Integration of Multi-Omics Approaches in Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics technologies. nih.gov These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur within a biological system in response to a chemical compound. nih.govnih.gov

By treating cells or model organisms with this compound and subsequently analyzing changes at different molecular levels, researchers can uncover its mechanism of action.

Transcriptomics (RNA-seq): This can reveal which genes are up- or down-regulated in response to the compound, pointing towards the cellular pathways being affected.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, providing a functional snapshot of the cellular response.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites, which can reveal disruptions in metabolic pathways caused by the compound.

Computational-Guided Design for Research Probe Development

Building on the core structure of this compound, computational chemistry offers a powerful tool for the rational design of next-generation molecules. nih.gov This approach can be used to develop highly specific research probes to investigate biological processes or to design analogues with improved potency and selectivity.

Molecular docking and dynamic simulations can be used to model the interaction of this compound with its putative biological targets. mdpi.com These simulations can predict binding affinities and identify key molecular interactions, such as hydrogen bonds or hydrophobic interactions. mdpi.com This information can then guide the synthesis of new derivatives. For example, if a simulation suggests that adding a specific functional group would enhance binding to a target protein, chemists can synthesize that specific molecule for biological testing. This "wet/dry" approach, combining computational prediction with laboratory synthesis and evaluation, can significantly accelerate the discovery process. mdpi.com

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize compounds with more favorable pharmacological profiles for further development. This rational, design-build-test cycle is essential for efficiently translating a promising chemical scaffold into a valuable tool for research or therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Methyl-butoxy)-9H-beta-carboline?

  • Methodology : The compound can be synthesized via esterification or substitution reactions. For example, β-carboline derivatives are often synthesized by reacting β-carboline-3-carboxylic acid with alcohols (e.g., 3-methylbutanol) using coupling agents like carbonyldiimidazole (CDI) in anhydrous DMF. Reaction conditions (e.g., low temperature, inert atmosphere) and purification via column chromatography or TLC are critical for yield optimization .
  • Characterization : Confirm structure using melting point analysis, IR (to detect ester groups), and 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR (to verify substituent positions and stereochemistry) .

Q. How do researchers validate the purity of synthesized this compound?

  • Analytical Techniques :

  • Chromatography : Use TLC with silica gel plates and UV visualization to monitor reaction progress.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 226.1065854 for related β-carbolines) .
  • Thermal Analysis : Melting point consistency (e.g., 239–249°C for similar esters) indicates purity .

Q. What basic biological assays are used to screen β-carboline derivatives like this compound?

  • In Vitro Assays :

  • Receptor Binding : Radioligand displacement assays at GABAA_A/Bz receptors to assess subtype selectivity .
  • Oxidative Stress Protection : Measure ROS scavenging in cell lines using fluorescent probes (e.g., DCFH-DA), referencing studies on β-carbolines in oxidative stress models .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Approach : Perform density functional theory (DFT) calculations to model HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare results with experimental UV-Vis and fluorescence data to correlate electronic structure with bioactivity .
  • Case Study : Quantum mechanical studies on methyl 9-methyl-β-carboline-3-carboxylate revealed charge distribution patterns influencing receptor interactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

  • Troubleshooting :

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess solvent-dependent shifts.
  • Dynamic Processes : Variable-temperature NMR can detect conformational equilibria (e.g., rotamers) that cause split peaks .
    • Collaboration : Cross-validate data with independent labs or reference databases (e.g., CAS registry numbers for structural confirmation) .

Q. How do researchers optimize β-carboline derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Design Principles :

  • Lipophilicity : Adjust substituents (e.g., alkyl chains, halogenation) to balance logP values (ideal range: 2–3).
  • Steric Effects : Substituents at position 3 (e.g., esters) influence BBB permeability, as seen in neuroprotective β-carboline studies .
    • In Silico Tools : Use software like Schrödinger’s QikProp to predict BBB scores and P-glycoprotein efflux ratios .

Q. What advanced techniques characterize host-guest interactions (e.g., cyclodextrin complexes) for solubility enhancement?

  • Methods :

  • Spectroscopy : Fluorescence quenching or UV-Vis titration to determine binding constants (KaK_a) .
  • X-ray Crystallography : Resolve 3D structures of inclusion complexes to guide formulation design .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities of β-carbolines?

  • Root Causes : Variability in assay conditions (e.g., cell type, incubation time) or compound purity.
  • Mitigation :

  • Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PrestoBlue protocols).
  • Open Data : Share raw datasets (e.g., dose-response curves) via repositories like Zenodo to enable meta-analyses .

Tables for Key Data

Property Value/Technique Reference
Exact Mass226.1065854
Melting Point Range239–249°C (for related esters)
Key IR Bands1720–1740 cm1^{-1} (ester C=O)
Preferred Solvent for NMRDMSO-d6_6 or CDCl3_3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.